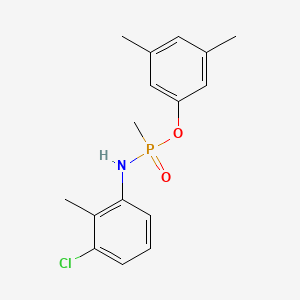
3,5-dimethylphenyl N-(3-chloro-2-methylphenyl)-P-methylphosphonamidoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethylphenyl N-(3-chloro-2-methylphenyl)-P-methylphosphonamidoate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DMMPA and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of DMMPA is not fully understood. However, it is believed that this compound acts as a nucleophile, reacting with electrophilic compounds such as nerve agents. This reaction results in the formation of a stable adduct, which can be detected using a variety of analytical techniques.
Biochemical and Physiological Effects:
DMMPA has been found to have various biochemical and physiological effects. This compound has been shown to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. DMMPA has also been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of DMMPA is its high reactivity with nerve agents, making it an effective reagent for chemical warfare agent detection. This compound is also relatively easy to synthesize, making it readily available for use in scientific research. However, DMMPA can be toxic and must be handled with care. This compound also has a relatively short half-life, which can limit its usefulness in certain applications.
将来の方向性
There are many potential future directions for research on DMMPA. One area of interest is the development of more sensitive and selective detection methods for nerve agents. Another potential direction is the synthesis of new compounds based on the structure of DMMPA, which may have improved properties for use in scientific research. Additionally, DMMPA could be studied further for its potential applications in cancer treatment and other medical fields.
Conclusion:
In conclusion, DMMPA is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and has been shown to be an effective reagent for the detection of nerve agents. While DMMPA has some limitations, there are many potential future directions for research on this compound. Overall, DMMPA is a promising compound for use in scientific research and has the potential to make significant contributions to a variety of fields.
合成法
DMMPA can be synthesized using a variety of methods. One common method is the reaction of 3,5-dimethylphenol with 3-chloro-2-methylphenyl isocyanate, followed by reaction with dimethylphosphoramidic dichloride. This method has been optimized to produce high yields of DMMPA with high purity.
科学的研究の応用
DMMPA has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the field of chemical warfare agent detection. DMMPA has been found to be an effective reagent for the detection of nerve agents such as sarin and soman. This compound has also been studied for its potential use as a flame retardant and as a precursor for the synthesis of other phosphonate compounds.
特性
IUPAC Name |
3-chloro-N-[(3,5-dimethylphenoxy)-methylphosphoryl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClNO2P/c1-11-8-12(2)10-14(9-11)20-21(4,19)18-16-7-5-6-15(17)13(16)3/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNZHMQNALWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=C(C(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[(3,5-dimethylphenoxy)(methyl)phosphoryl]-2-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

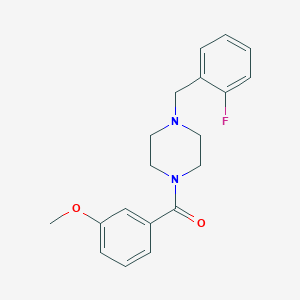
![(3aR*,6aR*)-2-allyl-5-{[(2-phenylethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5615908.png)
![N-(2-fluorophenyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5615915.png)
![(3S*,4S*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5615918.png)
![3-[(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5615920.png)
![N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5615924.png)
![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-7-methoxychromane-3-carboxamide](/img/structure/B5615930.png)
![2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615968.png)
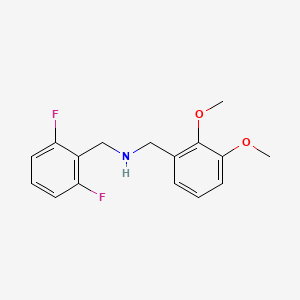
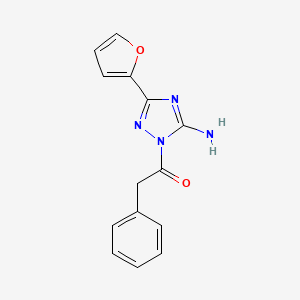

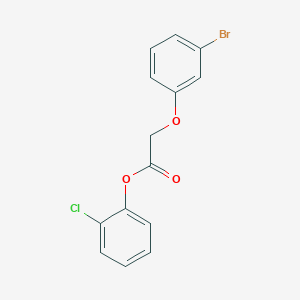
![ethyl 8-chloro-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5616013.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide](/img/structure/B5616017.png)